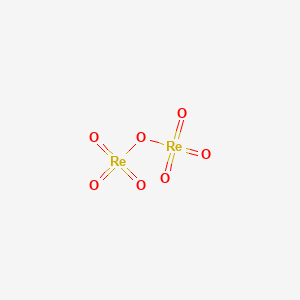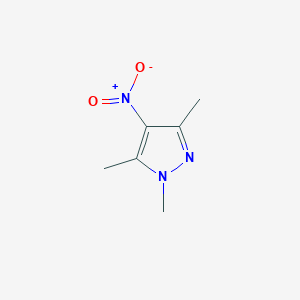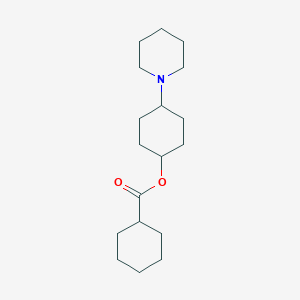
4,6-Pyrimidinedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Pyrimidinedithiol (PDT) is a heterocyclic organic compound that contains a pyrimidine ring with two sulfur atoms. It has gained significant attention in the field of chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
4,6-Pyrimidinedithiol has various scientific research applications, including its use as a ligand in coordination chemistry, as a building block in the synthesis of heterocyclic compounds, and as a precursor in the synthesis of metal sulfide nanoparticles. It has also been used in the development of electrochemical biosensors for the detection of heavy metals and pesticides.
Wirkmechanismus
The mechanism of action of 4,6-Pyrimidinedithiol is not well understood. However, it is believed to act as a chelating agent due to the presence of two sulfur atoms. It can form stable complexes with metal ions, which makes it useful in analytical chemistry and catalysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4,6-Pyrimidinedithiol. However, it has been reported to exhibit antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of some bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-Pyrimidinedithiol is its high stability and purity, which makes it suitable for use in various lab experiments. However, its limited solubility in water and organic solvents can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4,6-Pyrimidinedithiol. One area of interest is its potential use in the development of new materials, such as metal sulfide nanoparticles, for various applications, including catalysis and energy storage. Another area of interest is its potential as an antioxidant and its ability to scavenge free radicals, which could have implications for the development of new therapies for various diseases. Additionally, further research is needed to understand the mechanism of action of 4,6-Pyrimidinedithiol and its potential use as a chelating agent in analytical chemistry and catalysis.
Conclusion
In conclusion, 4,6-Pyrimidinedithiol is a heterocyclic organic compound with unique properties and potential applications in various fields. Its synthesis method is well established, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesemethoden
There are several methods for synthesizing 4,6-Pyrimidinedithiol. One of the most common methods is the reaction of 2-mercaptopyrimidine with carbon disulfide in the presence of a base. Another method involves the reaction of 2-mercaptopyrimidine with sulfur dichloride in the presence of a base. Both methods yield high purity and yield of 4,6-Pyrimidinedithiol.
Eigenschaften
CAS-Nummer |
1450-88-0 |
|---|---|
Produktname |
4,6-Pyrimidinedithiol |
Molekularformel |
C4H4N2S2 |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
InChI-Schlüssel |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(N=CN=C1S)S |
SMILES |
C1=C(N=CNC1=S)S |
Kanonische SMILES |
C1=C(N=CNC1=S)S |
Andere CAS-Nummern |
1450-88-0 |
Synonyme |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)



